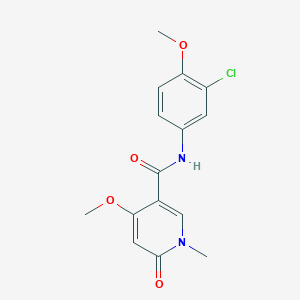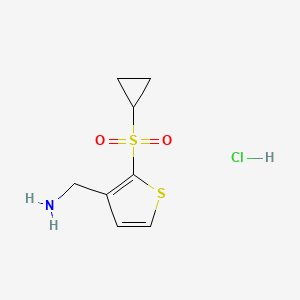![molecular formula C8H7ClF2O B2625623 [4-Chloro-2-(difluoromethyl)phenyl]methanol CAS No. 2503207-73-4](/img/structure/B2625623.png)
[4-Chloro-2-(difluoromethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Chloro-2-(difluoromethyl)phenyl]methanol is a chemical compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 g/mol . It is characterized by the presence of a chloro group, a difluoromethyl group, and a hydroxyl group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-chlorobenzaldehyde with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of [4-Chloro-2-(difluoromethyl)phenyl]methanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-2-(difluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(difluoromethyl)benzaldehyde or 4-chloro-2-(difluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-2-(difluoromethyl)benzyl alcohol.
Substitution: Formation of 4-amino-2-(difluoromethyl)phenylmethanol or 4-hydroxy-2-(difluoromethyl)phenylmethanol.
Scientific Research Applications
[4-Chloro-2-(difluoromethyl)phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [4-Chloro-2-(difluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The chloro group can participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzenemethanol: Similar structure but with a fluorine atom instead of a difluoromethyl group.
(4-Chloro-2-fluorophenyl)(phenyl)methanol: Contains an additional phenyl group attached to the benzene ring.
Uniqueness
[4-Chloro-2-(difluoromethyl)phenyl]methanol is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical and biological properties. The difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
[4-chloro-2-(difluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUVBZPFWVCBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2625540.png)
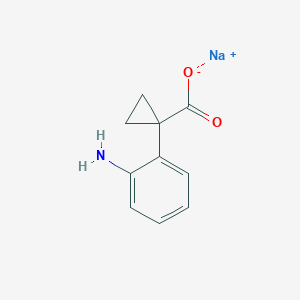
![6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625543.png)
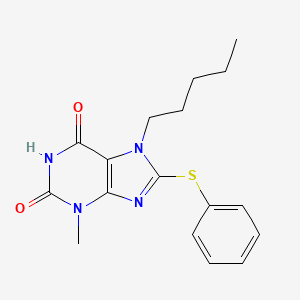
![N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2625545.png)
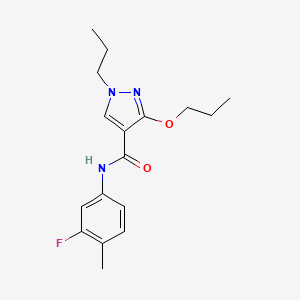

![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2625550.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2625552.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2625553.png)
![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)
